2-(3-Cyanophenyl)-3'-iodoacetophenone
Overview
Description
The compound “2-(3-Cyanophenyl)-3’-iodoacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group and an iodoacetophenone group .
Synthesis Analysis
While specific synthesis methods for “2-(3-Cyanophenyl)-3’-iodoacetophenone” were not found, similar compounds have been synthesized through various methods. For instance, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Scientific Research Applications
Reactions and Synthesis
- Iodine(III) Tris(trifluoroacetate) Reactions : This compound, being an aromatic ketone, can undergo reactions with iodine(III) tris(trifluoroacetate), leading to iodo derivatives, an important class of compounds in organic synthesis (Fukuyama, Nishino, & Kurosawa, 1987).
- Organic Sensitizers for Solar Cells : It can be used in the molecular engineering of organic sensitizers for solar cell applications, demonstrating the potential for renewable energy technology (Kim et al., 2006).
- Catalytic Addition to Olefins : Ruthenium complexes can catalyze the addition of aromatic C-H bonds of similar ketones to olefins, which is significant in creating complex organic molecules (Kakiuchi et al., 1995).
Pharmaceutical and Medicinal Applications
- Synthesis of Sulpha Drugs : It is involved in synthesizing sulpha drugs related to cyanopyridine derivatives, highlighting its role in pharmaceutical research (Abdel Hafez, Awad, & Abdel Monem, 2007).
- Antitumor Activity : Derivatives of this compound have shown potential in antitumor activities, indicating its relevance in cancer research (Ghorab & Alsaid, 2012).
Material Science and Chemistry
- Photochemistry Applications : Its derivatives are used in photochemical reactions, which is crucial in understanding light-induced chemical processes (Plíštil et al., 2006).
- Catalysis and Chemical Transformations : Studies show its role in catalytic reactions and chemical transformations, essential for developing new synthetic methods (Miura & Murakami, 2005).
Safety and Hazards
While specific safety data for “2-(3-Cyanophenyl)-3’-iodoacetophenone” is not available, similar compounds such as “3-Cyanophenyl isocyanate” have safety data sheets that indicate potential hazards. These include skin and eye irritation, respiratory sensitization, and acute toxicity if swallowed, inhaled, or in contact with skin .
Properties
IUPAC Name |
3-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-6-2-5-13(9-14)15(18)8-11-3-1-4-12(7-11)10-17/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWIMEBDPZDOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642326 | |
Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-37-7 | |
Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.